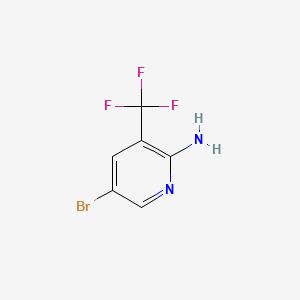

4-(溴甲基)-3,5-二甲基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

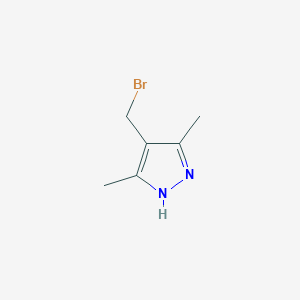

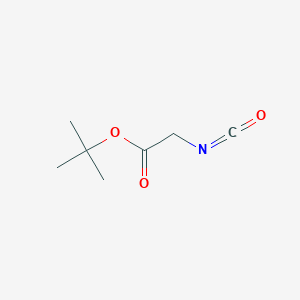

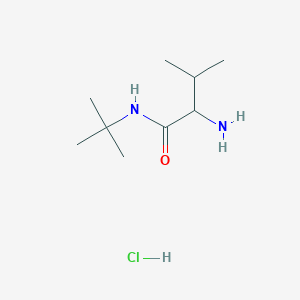

4-(Bromomethyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at non-adjacent positions. The presence of a bromomethyl group at the 4-position and methyl groups at the 3 and 5 positions are indicative of its potential reactivity and usefulness in various chemical syntheses.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. In the case of 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole, a similar approach could be employed, starting with 3,5-dimethylpyrazole as a precursor. The bromomethyl group can be introduced through a halogenation reaction, possibly using N-bromosuccinimide (NBS) as a brominating agent, as seen in the bromination of 1,3,5-trimethyl-4-chloropyrazole . The synthesis of related compounds with aminoalkyl groups at the 4-position has been reported, which involves aminoalkylation of 3,5-dimethylpyrazole .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as FT-IR, Raman, NMR, and X-ray crystallography. For instance, the structure and tautomerism of 4-bromo substituted 1H-pyrazoles have been studied using multinuclear magnetic resonance spectroscopy and X-ray crystallography . Similarly, the molecular structure of related compounds has been optimized using computational methods such as DFT calculations .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the bromomethyl group is a versatile functional group that can participate in nucleophilic substitution reactions, allowing for further functionalization of the pyrazole ring. The reactivity of the aminoalkyl groups at the 4-position in pyrazole derivatives has been explored, leading to the formation of water-soluble pyrazolate rhodium(I) complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by the substituents on the pyrazole ring. The presence of electron-withdrawing or electron-donating groups can affect the compound's stability, solubility, and reactivity. For example, the introduction of a bromomethyl group can increase the compound's reactivity towards nucleophiles. The vibrational and electronic absorption spectra provide insights into the bonding features and electronic properties of the molecule . Additionally, the antimicrobial and anticancer activities of some pyrazole derivatives have been investigated, highlighting their potential therapeutic applications .

科学研究应用

杂环体系的合成

与目标化合物化学结构相关的4-(溴亚甲基)-5,5-二甲基-1,3-二氧杂环-2-酮已被用于合成各种杂环体系,展示了该化合物合成复杂有机分子的多功能性。这些合成有助于开发在制药和材料科学中具有潜在应用的化合物 (Bogolyubov, Chernysheva, & Semenov, 2004)。

NH-吡唑中的环状互变异构

对与目标化合物在结构上相关的NH-吡唑的研究探索了它们的环状互变异构。此类研究对理解吡唑在不同环境中的化学行为具有重要意义,影响了吡唑类药物和材料的设计 (Cornago et al., 2009)。

多齿吡唑酸配体

双功能吡唑衍生物(包括3,5-双(溴甲基)类似物)用作多齿吡唑酸配体的先驱。这些配体在组装双金属配合物中是关键的,说明了该化合物在配位化学和潜在催化体系开发中的作用 (Röder et al., 2001)。

缓蚀

对与目标化合物密切相关的双吡唑型有机化合物进行了理论研究,研究了它们作为缓蚀剂的潜力。这些发现突出了该化学物质在材料科学中的适用性,特别是在保护金属免受腐蚀方面的适用性,展示了其工业相关性 (Wang et al., 2006)。

固液相转移催化下的合成

对在固液相转移催化条件下吡唑衍生物(包括3,5-二甲基-1-(3-苯基丙基)-1H-吡唑)的合成进行了动力学研究。这些研究有助于理解反应机理和优化吡唑衍生物的合成路线,展示了该化合物在合成有机化学中的效用 (Wang, Brahmayya, & Hsieh, 2015)。

杂环化合物的抗癌活性

基于吡唑衍生物(包括与目标化合物在结构上相似的衍生物)的新型杂环化合物的合成和评估显示出抗癌活性。这项研究强调了吡唑衍生物在药物化学和药物开发中的潜力 (Metwally, Abdelrazek, & Eldaly, 2016)。

属性

IUPAC Name |

4-(bromomethyl)-3,5-dimethyl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVLXMFRHBUPLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(bromomethyl)-3,5-dimethyl-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)